N-(6-phenylpyridin-3-yl)prop-2-enamide
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Overview
Description
“N-(6-phenylpyridin-3-yl)prop-2-enamide” is a chemical compound that appears to contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a phenyl group (a six-membered carbon ring attached to the molecule by a single bond) as part of its structure .
Molecular Structure Analysis
Based on its name, this compound likely has a double bond (indicated by “prop-2-en”) and an amide group (indicated by “amide”). The exact structure would depend on the positions of these groups and the connectivity of the atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms it contains .Scientific Research Applications
Discovery and Development of Kinase Inhibitors
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally related to N-(6-phenylpyridin-3-yl)prop-2-enamide, have been identified as potent and selective Met kinase inhibitors. These compounds, including analogue 10, showed complete tumor stasis in a Met-dependent human gastric carcinoma model, highlighting their potential in cancer therapy (G. M. Schroeder et al., 2009).
Anticonvulsant Activity of Cinnamamide Derivatives
Cinnamamide (3-phenylprop-2-enamide) core structures, including N-substituted cinnamamide derivatives, have been investigated for anticonvulsant activities. The structural analysis suggests that anticonvulsant properties may relate to the N-atom substituent, indicating a potential route for developing new antiepileptic drugs (E. Żesławska et al., 2017).
Fluorescence Sensing and Detection
A study explored the synthesis of a polymerizable terpyridine derivative, leading to the development of Ln(III)-based metallopolymers with applications in fluorescence sensing. These polymers were used to detect nanomolar levels of pyrophosphate, demonstrating their utility in sensitive and selective detection assays, potentially for biomedical applications (Zhao Zhang et al., 2019).
Synthesis of Bioactive Molecules
The total synthesis of mappicine ketone, which involves sulfur-directed aryl radical cyclization onto enamides, showcases the utility of enamides in constructing complex molecules. This methodology provides insights into synthetic strategies for bioactive natural products and pharmaceuticals (Issei Kato et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis h37ra
Mode of Action
The specific mode of action of N-(6-phenylpyridin-3-yl)prop-2-enamide is currently unknown due to the lack of detailed studies on this compound. It’s known that the compound can interact with its environment, as evidenced by studies on its density, viscosity, and ultrasonic velocity in a solution of ethanol .
Biochemical Pathways
The compound’s interactions with solute-solvent and solvent-solvent interactions have been studied
Result of Action
The compound’s interactions with its environment, as well as its potential anti-tubercular activity, suggest that it may have significant biological effects .
Action Environment
The action of this compound is influenced by environmental factors. Studies have shown that the compound’s properties, such as density, viscosity, and ultrasonic velocity, vary with different concentrations in a solution of ethanol at different temperatures . This suggests that the compound’s action, efficacy, and stability may be influenced by its concentration and the temperature of its environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-phenylpyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-14(17)16-12-8-9-13(15-10-12)11-6-4-3-5-7-11/h2-10H,1H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWQFEORVFBYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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